molecular formula C15H12Cl3NO2 B5677935 2-(4-methoxyphenyl)-N-(2,4,5-trichlorophenyl)acetamide

2-(4-methoxyphenyl)-N-(2,4,5-trichlorophenyl)acetamide

Cat. No.: B5677935
M. Wt: 344.6 g/mol
InChI Key: NBXVZHYBXWHZIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methoxyphenyl)-N-(2,4,5-trichlorophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a methoxy group attached to a phenyl ring and a trichlorophenyl group attached to the nitrogen atom of the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(2,4,5-trichlorophenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxyphenylacetic acid and 2,4,5-trichloroaniline as the primary starting materials.

    Acylation Reaction: The 4-methoxyphenylacetic acid is first converted to its corresponding acyl chloride using thionyl chloride (SOCl2) under reflux conditions.

    Amidation Reaction: The acyl chloride is then reacted with 2,4,5-trichloroaniline in the presence of a base such as triethylamine (Et3N) to form the desired acetamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-(2,4,5-trichlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atoms on the trichlorophenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products

    Oxidation: Formation of 2-(4-hydroxyphenyl)-N-(2,4,5-trichlorophenyl)acetamide.

    Reduction: Formation of 2-(4-methoxyphenyl)-N-(2,4,5-trichlorophenyl)ethanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-methoxyphenyl)-N-(2,4,5-trichlorophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(2,4,5-trichlorophenyl)acetamide involves its interaction with specific molecular targets. The methoxy and trichlorophenyl groups contribute to its binding affinity and specificity. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)-N-(2,4-dichlorophenyl)acetamide
  • 2-(4-methoxyphenyl)-N-(2,4,6-trichlorophenyl)acetamide
  • 2-(4-methoxyphenyl)-N-(3,4,5-trichlorophenyl)acetamide

Uniqueness

2-(4-methoxyphenyl)-N-(2,4,5-trichlorophenyl)acetamide is unique due to the specific positioning of the chlorine atoms on the trichlorophenyl ring. This positioning can influence its chemical reactivity, biological activity, and overall properties compared to other similar compounds.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-(2,4,5-trichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl3NO2/c1-21-10-4-2-9(3-5-10)6-15(20)19-14-8-12(17)11(16)7-13(14)18/h2-5,7-8H,6H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXVZHYBXWHZIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.